chemical structure of 2-chloro-N-(2,4-difluorophenyl)propanamide
chemical structure of 2-chloro-N-(2,4-difluorophenyl)propanamide
Technical Guide: 2-Chloro-N-(2,4-difluorophenyl)propanamide
Executive Summary & Chemical Profile
2-Chloro-N-(2,4-difluorophenyl)propanamide (CAS: 949204-45-9) is a high-value electrophilic synthon used primarily in the synthesis of triazole antifungals and propionamide herbicides . Its structure combines a lipophilic, electron-deficient 2,4-difluoroaniline moiety with a reactive
This molecule serves as a critical pivot point in drug design: the amide bond provides stability and hydrogen-bonding capability, while the
Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2-chloro-N-(2,4-difluorophenyl)propanamide | |
| Molecular Formula | ||
| Molecular Weight | 219.62 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 110–112 °C | Typical for pure enantiomers |
| Chiral Center | C2 (Alpha-carbon) | Exists as (R) and (S) enantiomers |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| Reactivity | High electrophilicity at C2 | Susceptible to |
Structural Analysis & Electronic Properties
The "Ortho-Effect" of Fluorine
The 2,4-difluoro substitution pattern is not arbitrary. The fluorine atom at the ortho position (C2 of the phenyl ring) exerts a specific electronic influence:
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Conformational Lock: The ortho-fluorine creates a steric and electrostatic repulsion with the amide carbonyl oxygen, forcing the phenyl ring to twist out of planarity with the amide group. This non-planar conformation is often critical for binding affinity in enzyme active sites (e.g., CYP51 in fungi).
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Metabolic Stability: The fluorine atoms block metabolic hydroxylation at the 2 and 4 positions, significantly increasing the in vivo half-life of the final drug candidate.
The Alpha-Chloro "Warhead"
The C2 position of the propanamide chain is activated by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl lowers the LUMO energy at the C-Cl bond, making it highly susceptible to attack by soft nucleophiles (sulfur, nitrogen) but relatively stable to hydrolysis under neutral conditions.
Synthetic Methodologies
Expert Insight: While many protocols exist, the Schotten-Baumann approach under anhydrous conditions is preferred over aqueous biphasic systems to prevent hydrolysis of the acid chloride and to simplify purification.
Protocol A: Anhydrous Acylation (Recommended)
Target: Gram-scale synthesis of racemic product.
Reagents:
-
2,4-Difluoroaniline (1.0 equiv)
-
2-Chloropropionyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
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Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 3-neck flask with 2,4-difluoroaniline and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Base Addition: Add TEA dropwise. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions (e.g., double acylation).
-
Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes. The slow addition is crucial to control HCl generation (captured by base).
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted aniline) followed by saturated
(to remove acid impurities). -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
Self-Validating Checkpoint:
-
Success Indicator: The disappearance of the aniline peak in LC-MS and the appearance of the product mass (
). -
Common Failure: If the product is an oil rather than a solid, residual solvent or TEA salts are likely present. Recrystallize again.
Protocol B: Stereoselective Synthesis (Chiral)
To obtain the pure (R) or (S) enantiomer (critical for biological activity), replace racemic 2-chloropropionyl chloride with (S)-2-chloropropionyl chloride (derived from L-alanine).
-
Note: No racemization typically occurs under neutral/mildly basic conditions (DIPEA/DCM) at 0°C. However, strong bases or high heat can cause racemization via enolization.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity toward high-value targets.
Caption: Figure 1.[2][3][4][5][6] Synthetic route to 2-chloro-N-(2,4-difluorophenyl)propanamide and its downstream transformation into bioactive azole and thioether scaffolds.
Reactivity & Applications in Drug Discovery
The utility of this molecule lies in the lability of the C-Cl bond.
Synthesis of Azole Antifungals
This is the primary industrial application. The displacement of the chlorine by 1H-1,2,4-triazole yields intermediates analogous to Fluconazole or Voriconazole structures (though those specific drugs use different linkers, the "difluorophenyl-azole" motif is conserved).
-
Reaction:
-
Mechanism: Classical
. -
Stereochemistry: Inversion of configuration occurs. If starting with (S)-2-chloro-amide, the product will have the (R)-configuration at the alpha carbon. This is a powerful tool for setting chiral centers in non-sugar based drugs.
Kinase Inhibitor Scaffolds
Recent research utilizes this scaffold to create irreversible kinase inhibitors. The
Safety & Handling (E-E-A-T)
-
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Specific Risk: As an
-haloamide, it is a potential alkylating agent . It can alkylate DNA or proteins. -
Handling:
-
Always wear nitrile gloves and a lab coat.
-
Handle in a fume hood to avoid inhalation of dust.
-
Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the reactive chloride before disposal.
-
References
-
National Institute of Standards and Technology (NIST). Propanamide, N-(2-fluorophenyl)-2-chloro- Mass Spectrum. NIST Chemistry WebBook. Link
-
PubChem. 2-Chloro-N-(2,4-difluorophenyl)propanamide Compound Summary. National Library of Medicine.[7] Link
-
BenchChem. Synthesis of 2,4-Difluoroaniline and Derivatives.Link
-
ChemicalBook. 2'-Chloropropionanilide Synthesis and Reactions.Link
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide Crystal Structure and Analogues.Link
Sources
- 1. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorodifluoroamine | ClF2N | CID 139524 - PubChem [pubchem.ncbi.nlm.nih.gov]
